molecular formula C8H9BrN6O B3197022 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1002243-76-6

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B3197022
CAS No.: 1002243-76-6
M. Wt: 285.1 g/mol
InChI Key: XCMJUFLHSSKEEF-UHFFFAOYSA-N
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Description

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide (CAS: 1002243-76-6) is a pyrazole-based compound featuring a bromine atom at the 4-position of one pyrazole ring, a methyl group bridging to a second pyrazole ring, and a carbohydrazide (-CONHNH₂) moiety at the 3-position of the latter. It has demonstrated applications as an antifertility agent and in the treatment of heart disease . Its reactivity with nucleophiles (e.g., ferrocene) and utility in nitrite ion detection further highlight its chemical versatility .

Properties

IUPAC Name

1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN6O/c9-6-3-11-15(4-6)5-14-2-1-7(13-14)8(16)12-10/h1-4H,5,10H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMJUFLHSSKEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)NN)CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142877
Record name 1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002243-76-6
Record name 1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002243-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₇BrN₄O₂
  • Molecular Weight : 271.07 g/mol
  • CAS Number : 1001755-12-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds derived from this scaffold have shown promising results in inhibiting cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
1A5490.39Induces autophagy
2MCF70.46Induces apoptosis
3NCI-H4600.16Inhibits Aurora-A kinase

These findings suggest that the compound may act through multiple pathways, including apoptosis and autophagy induction, which are critical in cancer treatment strategies .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated significant inhibition of inflammatory responses in various models:

Study ReferenceCompoundInhibition (%)Model
4b98Carrageenan-induced edema
VariousComparable to diclofenac (IC₅₀ = 54.65 µg/mL)In vitro assays

This activity underscores the potential of this compound as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds related to this compound have shown effectiveness against various bacterial and fungal strains:

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
E. coli4b40 µg/mL
Staphylococcus aureusVariousComparable to standard antibiotics

These results indicate a broad spectrum of antimicrobial activity, suggesting that this compound could be developed into an effective antimicrobial agent .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

Case Study 1: Antitumor Activity
A study investigated the effects of a series of pyrazole derivatives on human lung cancer cells (A549). The lead compound exhibited significant growth inhibition with an IC₅₀ value of 0.39 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, a pyrazole derivative showed comparable efficacy to indomethacin, a standard anti-inflammatory drug. This highlights the therapeutic potential of such compounds in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

(a) 1-(4-Bromophenyl)-5-phenyl-N’-(phenylcarbonyl)-1H-pyrazole-3-carbohydrazide (Compound 8)
  • Structure : Contains a 4-bromophenyl group and a benzoyl-substituted hydrazide.
  • Synthesis : Reacted from hydrazide precursors with benzoyl chloride under reflux .
(b) 4-Bromo-1-methylpyrazole-3-carbohydrazide
  • Structure : Features a methyl group directly on the pyrazole ring instead of a methyl-linked pyrazole.

Functional Group Variations

(a) Pyrazole-3-carboxaldehydes
  • Structure : Replaces the carbohydrazide with a carboxaldehyde (-CHO) group.
  • Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the hydrazide’s hydrogen-bonding capacity. This difference affects solubility and bioactivity .
(b) 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
  • Structure: Substitutes the bromopyrazole with a chloro-fluorophenoxy group.
  • Effect : Increased lipophilicity from halogenated aryl groups may enhance membrane permeability but reduce aqueous solubility .
(a) NMR and IR Data
  • Target Compound : Expected $ ^1H $ NMR peaks for aromatic protons (δ 7–8 ppm) and C-Br IR stretches (~560 cm$ ^{-1} $) .
  • Nitro-Substituted Analogues : Compounds like 3,5-bis(4-nitrophenyl)-1H-pyrazole (2o) exhibit distinct $ ^{13}C $ NMR shifts (~150 ppm for nitro groups) and stronger electron-withdrawing effects, altering reactivity .

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
  • Step 2 : Introduce the bromo substituent using brominating agents (e.g., NBS or Br₂) at the 4-position of the pyrazole ring.
  • Step 3 : Functionalize the pyrazole with a methyl group via nucleophilic substitution or alkylation.
  • Step 4 : Attach the carbohydrazide moiety through condensation of the pyrazole-methyl intermediate with hydrazine hydrate, followed by reaction with a carbonyl source (e.g., benzoyl chloride) .
    Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side products. Monitor intermediates using TLC or HPLC.

Advanced Question: How can X-ray crystallography with SHELXL resolve ambiguities in molecular conformation?

Answer:

  • Data Collection : Use high-resolution single-crystal diffraction data (resolution ≤ 1.0 Å) to capture electron density maps.
  • Refinement : Apply SHELXL’s robust least-squares refinement to model positional and thermal displacement parameters. The program’s constraint tools (e.g., DFIX, DANG) ensure accurate bond lengths and angles .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks.
    Example : If torsional ambiguity exists in the carbohydrazide group, SHELXL’s TWIN/BASF commands can model disorder or pseudo-symmetry .

Basic Question: Which spectroscopic techniques are optimal for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. The NH protons in the carbohydrazide group typically appear as broad singlets (δ 8–10 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches.
  • Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).

Advanced Question: How can contradictory biological activity data across assays be systematically addressed?

Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
  • SAR Analysis : Design analogs with systematic substitutions (e.g., replacing bromine with Cl or CF₃) to identify critical pharmacophores. Use statistical tools (e.g., PCA) to correlate structural features with activity .
  • Mechanistic Studies : Perform competitive binding assays or molecular docking to confirm target engagement. For example, COX-2 inhibition studies may require in vitro enzyme assays followed by in vivo inflammation models .

Basic Question: What intermediates are critical in the synthesis of this compound?

Answer:
Key intermediates include:

  • 4-Bromo-1H-pyrazole : Synthesized via bromination of 1H-pyrazole using N-bromosuccinimide (NBS) .
  • 1-(Chloromethyl)-4-bromo-1H-pyrazole : Generated via chloromethylation under Friedel-Crafts conditions.
  • Pyrazole-3-carbohydrazide : Prepared by hydrazinolysis of the corresponding ester followed by condensation with carbonyl reagents .

Advanced Question: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substitution Strategy :
    • Pyrazole Ring : Vary substituents at positions 1 (methyl vs. aryl) and 4 (Br vs. NO₂ or CF₃).
    • Carbohydrazide Group : Replace hydrazide with thiosemicarbazide or acylhydrazone moieties.
  • Synthetic Routes : Use Suzuki coupling for aryl substitutions or click chemistry for triazole hybrids .
  • Evaluation : Test analogs in dose-response assays (IC₅₀ determination) and compare with parent compound.

Basic Question: How to confirm purity and stability under varying storage conditions?

Answer:

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Stability Studies :
    • Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via TLC.
    • Photolytic : Expose to UV light (ICH Q1B guidelines) and assess changes via NMR .

Advanced Question: What computational approaches predict target interactions for this carbohydrazide derivative?

Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to potential targets (e.g., kinases or COX-2). Parameterize bromine’s van der Waals radius accurately.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

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